molecular formula C14H18OS B12169771 Ethanone, 2-(cyclohexylthio)-1-phenyl- CAS No. 175434-81-8

Ethanone, 2-(cyclohexylthio)-1-phenyl-

Cat. No.: B12169771
CAS No.: 175434-81-8
M. Wt: 234.36 g/mol
InChI Key: ICSZGYDRIQTLOV-UHFFFAOYSA-N
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Description

Ethanone, 2-(cyclohexylthio)-1-phenyl- is a chemical compound with the molecular formula C14H18OS It is known for its unique structure, which includes a phenyl group, a cyclohexylthio group, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(cyclohexylthio)-1-phenyl- typically involves the reaction of cyclohexylthiol with 2-bromo-1-phenylethanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for Ethanone, 2-(cyclohexylthio)-1-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Types of Reactions:

    Oxidation: Ethanone, 2-(cyclohexylthio)-1-phenyl- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the cyclohexylthio group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives, including 2-(cyclohexylthio)-1-phenyl-, have gained attention for their potential therapeutic applications. The compound can serve as a precursor for synthesizing various bioactive molecules.

Antipsychotic Activity

Research indicates that compounds with similar structures exhibit antipsychotic properties. For instance, cyclohexylamine derivatives have shown affinity for dopamine D3 receptors, which are implicated in the treatment of schizophrenia and other neuropsychiatric disorders . The pharmacophore design of these compounds suggests potential for developing low-toxicity antipsychotic medications.

Case Study:
In a study focusing on cyclohexylamine compounds, it was found that specific derivatives significantly reduced symptoms in animal models of schizophrenia. The lead compound demonstrated a favorable safety profile and high receptor selectivity, suggesting its potential as a therapeutic agent .

Materials Science

Ethanone derivatives are also utilized in the development of advanced materials, particularly in coatings and adhesives.

Resin Production

Ethanone, 2-(cyclohexylthio)-1-phenyl- can be used as a building block in the synthesis of resins through reactions with formaldehyde. These resins are essential components in coatings, inks, and adhesives due to their durability and chemical resistance.

Data Table: Resin Characteristics

PropertyDescription
Chemical StructureCopolymer of ethanone and formaldehyde
ApplicationsCoatings, inks, adhesives
PerformanceHigh durability and chemical resistance

Laboratory Reagent

In academic settings, ethanone derivatives are valuable as reagents for teaching purposes. They can be employed in various organic synthesis reactions to illustrate fundamental concepts such as reduction and condensation reactions.

Example Reaction:
A typical laboratory experiment involves converting ethanone to a corresponding alcohol using sodium borohydride followed by dehydration to yield an alkene. This process is pivotal in demonstrating carbonyl reduction techniques.

Mechanism of Action

The mechanism of action of Ethanone, 2-(cyclohexylthio)-1-phenyl- involves its interaction with various molecular targets. The phenyl and cyclohexylthio groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

  • Ethanone, 2-(methylthio)-1-phenyl-
  • Ethanone, 2-(ethylthio)-1-phenyl-
  • Ethanone, 2-(propylthio)-1-phenyl-

Comparison: Ethanone, 2-(cyclohexylthio)-1-phenyl- is unique due to the presence of the cyclohexylthio group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl analogs

Biological Activity

Ethanone, 2-(cyclohexylthio)-1-phenyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethanone, 2-(cyclohexylthio)-1-phenyl- features a cyclohexylthio group attached to a phenyl ring, contributing to its unique chemical properties. The structure can be represented as follows:

C13H16S\text{C}_{13}\text{H}_{16}\text{S}

Biological Activity Overview

The biological activity of Ethanone, 2-(cyclohexylthio)-1-phenyl- has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on cellular pathways.

Anti-Cancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds and noted that derivatives with similar structures exhibited significant activity against MOLT-4 and MCF-7 cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong anti-cancer potential .

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (μM)
Phenanthro-triazine-3-thiol (P1)MOLT-47.1 ± 1.1
Phenanthro-triazine-3-thiol (P11)MCF-715.4 ± 2.9
Ethanone derivativeVariousTBD

The mechanism by which Ethanone, 2-(cyclohexylthio)-1-phenyl- exerts its biological effects appears to involve DNA intercalation and modulation of apoptotic pathways. Molecular docking studies suggest that compounds with similar scaffolds can intercalate into DNA and inhibit Bcl-2, a protein that regulates apoptosis . This dual action may enhance their effectiveness as therapeutic agents.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a controlled laboratory setting, Ethanone derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the cyclohexylthio group enhanced cytotoxicity significantly compared to unmodified versions.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to determine how variations in the chemical structure influenced biological activity. It was found that substituents on the phenyl ring played a crucial role in enhancing NF-κB activity, which is vital for regulating immune response and cell survival .

Safety and Toxicological Profile

According to safety data sheets, Ethanone derivatives generally show low acute toxicity with some potential for skin irritation and allergic reactions upon contact. Long-term exposure studies are necessary to fully understand their safety profile .

Table 2: Toxicological Data Summary

EffectClassification
Acute toxicityNot classified as acutely toxic
Skin irritationMay cause irritation
Eye damageCauses serious eye irritation
Germ cell mutagenicityNot classified

Properties

CAS No.

175434-81-8

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

2-cyclohexylsulfanyl-1-phenylethanone

InChI

InChI=1S/C14H18OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

ICSZGYDRIQTLOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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